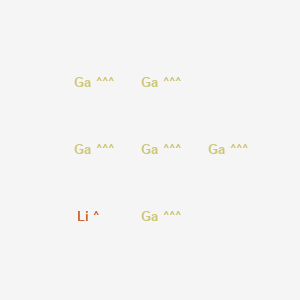![molecular formula C9H15BrO2 B14290997 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane CAS No. 121693-20-7](/img/structure/B14290997.png)
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane is an organic compound that features a bromine atom, an oxane ring, and a but-2-en-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane typically involves the bromination of an appropriate precursor molecule. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different oxane derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the double bond in the but-2-en-1-yloxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions would yield a hydroxylated oxane derivative.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Wirkmechanismus
The mechanism by which 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane exerts its effects depends on the context of its use. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution or elimination reactions. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-butanone: Another brominated compound with different reactivity due to the presence of a carbonyl group.
2-Bromo-3-methylbutane: A similar brominated compound but with a different alkyl group attached to the bromine atom.
Uniqueness
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane is unique due to its combination of an oxane ring and a but-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to other brominated compounds.
Eigenschaften
CAS-Nummer |
121693-20-7 |
|---|---|
Molekularformel |
C9H15BrO2 |
Molekulargewicht |
235.12 g/mol |
IUPAC-Name |
3-bromo-2-but-2-enoxyoxane |
InChI |
InChI=1S/C9H15BrO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h2-3,8-9H,4-7H2,1H3 |
InChI-Schlüssel |
CYEZOAFDSRYUAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCOC1C(CCCO1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
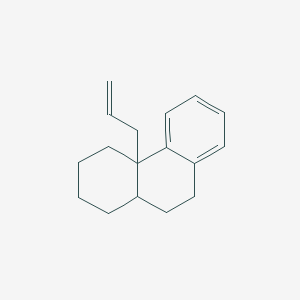
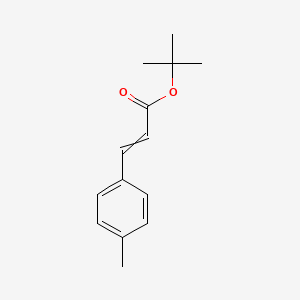
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
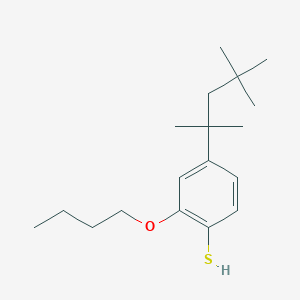
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
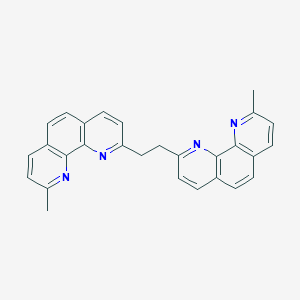
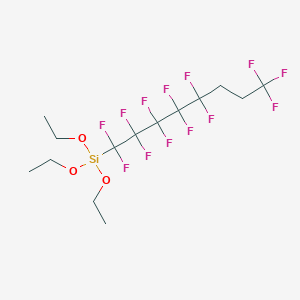
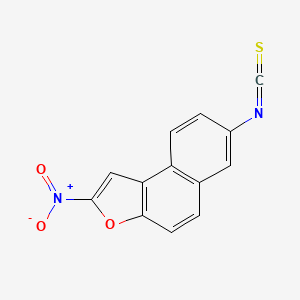

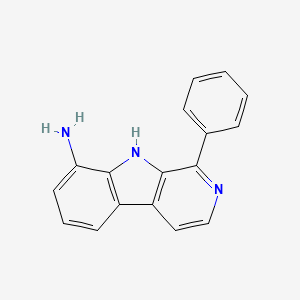
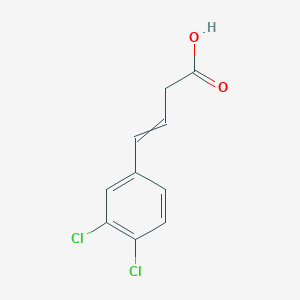
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)
